An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2][3] Techniques like NMR and mass spectrometry provide unambiguous evidence of a molecule's constitution and purity.[4] This guide is structured to not only present the predicted data but also to elucidate the scientific rationale behind the spectral assignments, thereby serving as a practical reference for laboratory work.
Molecular Structure and Predicted Spectroscopic Data
The chemical structure of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is presented below, with atoms numbered for clarity in the subsequent NMR analysis.
Caption: Molecular structure of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, benzylic, and piperidinyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl group and the electron-donating character of the aminomethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on N1 (NH₂) | ~1.5 - 2.5 | Broad singlet | - |
| H on C7 (CH₂) | ~3.9 | Singlet | - |
| Aromatic H (H2, H6) | ~7.4 | Doublet | ~8.0 |
| Aromatic H (H3, H5) | ~7.3 | Doublet | ~8.0 |
| Piperidine H (H9, H13) | ~3.7 (broad) | Multiplet | - |
| Piperidine H (H10, H12) | ~1.7 (broad) | Multiplet | - |
| Piperidine H (H11) | ~1.6 (broad) | Multiplet | - |
Rationale for Predictions:
-
Aromatic Protons: The protons on the phenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing carbonyl group (H3, H5) would be slightly downfield compared to those ortho to the aminomethyl group (H2, H6), though the difference might be minimal.
-
Benzylic Protons (C7-H): The methylene protons of the aminomethyl group are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is predicted to be around 3.9 ppm.
-
Piperidine Protons: The protons on the piperidine ring will likely appear as broad multiplets due to restricted rotation around the C-N amide bond and chair-to-chair interconversion. The protons alpha to the nitrogen (H9, H13) will be the most downfield.[5][6]
-
Amine Protons (N1-H): The protons of the primary amine will likely appear as a broad singlet that can exchange with deuterium upon addition of D₂O. Its chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C8 (C=O) | ~170 |
| C4 | ~138 |
| C1 | ~135 |
| C2, C6 | ~128 |
| C3, C5 | ~127 |
| C7 (CH₂) | ~45 |
| C9, C13 (Piperidine) | ~48 (broad) |
| C10, C12 (Piperidine) | ~26 (broad) |
| C11 (Piperidine) | ~24 |
Rationale for Predictions:
-
Carbonyl Carbon (C8): The amide carbonyl carbon is expected to be the most downfield signal, typically appearing around 170 ppm.
-
Aromatic Carbons: The quaternary carbons of the aromatic ring (C1 and C4) will have distinct chemical shifts. C4, attached to the carbonyl group, will be more downfield than C1. The protonated aromatic carbons will appear in the typical range of 125-130 ppm.
-
Benzylic Carbon (C7): The carbon of the aminomethyl group is expected around 45 ppm.
-
Piperidine Carbons: The carbons of the piperidine ring will show characteristic shifts, with those alpha to the nitrogen (C9, C13) being the most downfield among the aliphatic carbons. Broadening of these signals can occur due to the aforementioned restricted rotation.[5][6]
Mass Spectrometry and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is expected to produce a molecular ion peak and several characteristic fragment ions. The molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.29 g/mol .[7]
Predicted Mass Spectrum:
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 218 | [M]⁺ | [C₁₃H₁₈N₂O]⁺ |
| 201 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion |
| 146 | [C₈H₅O-N-C₅H₁₀]⁺ | Cleavage of the benzylic C-C bond |
| 118 | [C₈H₅O-N]⁺ | Loss of the piperidine ring from the m/z 146 fragment |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage with charge retention on the aminomethyl fragment |
| 84 | [C₅H₁₀N]⁺ | Piperidine fragment |
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine in EI-MS.
Rationale for Fragmentation:
The fragmentation of the molecular ion is dictated by the relative stability of the resulting carbocations and radical species.[8]
-
Benzylic Cleavage: The bond between the aromatic ring and the aminomethyl group (C6-C7) and the bond between the aromatic ring and the carbonyl group (C4-C8) are susceptible to cleavage. Cleavage of the C6-C7 bond can lead to the formation of a stable benzylic carbocation or a radical, resulting in fragments with m/z 146 and 106.[9][10]
-
Amide Bond Cleavage: The amide bond itself can undergo cleavage, leading to fragments corresponding to the piperidine moiety (m/z 84) and the benzoyl moiety.
-
Loss of Small Molecules: The loss of small, stable neutral molecules like ammonia (NH₃) from the aminomethyl group is a common fragmentation pathway.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more may be required due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) can be beneficial for quantitative analysis of quaternary carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.[12][13]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and significant fragments.
-
Sample Introduction: A direct insertion probe or gas chromatography (GC) inlet can be used, depending on the sample's volatility and thermal stability.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed spectrum with the predicted fragmentation pathways.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic analysis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine. The provided ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the underlying scientific rationale and experimental protocols, offer a valuable resource for researchers working with this compound. While these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural elucidation.
References
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Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
- 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
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Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC. (n.d.). Retrieved from [Link]
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11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (2020). Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (n.d.). Retrieved from [Link]
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Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
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1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride - PubChem. (n.d.). Retrieved from [Link]
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